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Compound of Interest

Compound Name: Amcenestrant

Cat. No.: B610687 Get Quote

Amcenestrant (SAR439859): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Amcenestrant, also known as SAR439859, is an orally bioavailable, non-steroidal selective

estrogen receptor degrader (SERD).[1][2] It was developed for the treatment of estrogen

receptor-positive (ER+) breast cancer.[3] As a SERD, amcenestrant is designed to both

antagonize and induce the degradation of the estrogen receptor, a key driver of tumor growth in

ER+ breast cancers.[2] This document provides a comprehensive technical overview of its

chemical properties, mechanism of action, preclinical and clinical data, and the experimental

methodologies used in its evaluation. Although its clinical development was discontinued, the

data gathered on amcenestrant remains valuable for the ongoing research and development

of endocrine therapies.

Chemical Structure and Properties
Amcenestrant is a complex small molecule with a distinct chemical structure that facilitates its

high-affinity binding to the estrogen receptor.
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Identifier Value

IUPAC Name

6-(2,4-dichlorophenyl)-5-[4-[(3S)-1-(3-

fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-

dihydro-7H-benzo[4]annulene-2-carboxylic

acid[5]

CAS Number 2114339-57-8[6]

Synonyms SAR439859, SAR-439859[2]

Physicochemical Properties
Property Value Source

Molecular Formula C₃₁H₃₀Cl₂FNO₃ [1][6]

Molecular Weight 554.48 g/mol [2]

Exact Mass 553.1587 Da [2]

Topological Polar Surface Area 49.8 Å² [1][5]

Hydrogen Bond Donors 1 [7]

Hydrogen Bond Acceptors 3 [7]

Rotatable Bonds 8 [7]

XLogP 8.95 [7]

Solubility

Poorly soluble in water

(0.000015 g/mL at 25°C).

Sparingly soluble in DMSO (1-

10 mg/ml).

[6][8]

Mechanism of Action
Amcenestrant functions as a selective estrogen receptor degrader (SERD). Its primary

mechanism involves binding to the estrogen receptor (ER), which leads to a conformational

change in the receptor protein.[2][5] This altered conformation marks the receptor for

ubiquitination and subsequent degradation by the proteasome.[2] The degradation of the ER
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prevents its translocation to the nucleus, binding to estrogen response elements (EREs) on

DNA, and subsequent transcription of genes that promote cell proliferation and survival.[4] This

dual action of antagonism and degradation is intended to provide a more complete shutdown of

ER signaling compared to selective estrogen receptor modulators (SERMs) that only block the

receptor.
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Figure 1: Mechanism of Action of Amcenestrant in the Estrogen Receptor Signaling Pathway.
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Preclinical Data
Amcenestrant demonstrated potent and broad anti-tumor activity in a range of preclinical

models, including those with mutations in the estrogen receptor alpha (ESR1) gene, which are

a common mechanism of resistance to endocrine therapies.

In Vitro Efficacy
Assay Cell Line / Target Result (EC₅₀) Source

ERα Degradation MCF-7 0.2 nM [9]

Anti-proliferation
MCF-7 (Wild-type

ERα)
20 nM [6]

Anti-proliferation
MCF-7 (ERαY537S

mutant)
331 nM [6]

Anti-proliferation
MCF-7 (ERαD538G

mutant)
595 nM [6]

In Vivo Efficacy & Pharmacokinetics
Amcenestrant showed significant tumor regression in various breast cancer xenograft models

and demonstrated good oral bioavailability across species.

Model / Species Dosing Outcome Source

In Vivo Efficacy

Patient-Derived

Xenograft (PDX)

Mouse Model

100 mg/kg/day

reduced tumor volume

more than fulvestrant

[6]

In Vivo Efficacy
MCF-7 Xenograft

(ESR1-Y537S mutant)

25 mg/kg/BID led to

tumor regression
[9]
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Pharmacokinet
ic Parameter

Mouse Rat Dog Source

Bioavailability 54-76% 54-76% 54-76% [9]

Clearance

(L/h·kg)
0.03-1.92 0.03-1.92 0.03-1.92 [9]

Volume of

Distribution (Vₛₛ,

L/kg)

0.5-6.1 0.5-6.1 0.5-6.1 [9]

Half-life (T₁/₂, h) 1.98 4.13 9.80 [9]

Experimental Protocols
The preclinical evaluation of Amcenestrant involved standard in vitro and in vivo assays to

determine its efficacy and mechanism of action.

In Vitro Cell Proliferation Assay (MCF-7)
This assay is used to measure the ability of a compound to inhibit the growth of ER+ breast

cancer cells.

Cell Culture: MCF-7 cells are maintained in RPMI medium with phenol red. Prior to the

assay, cells are cultured for several days in phenol-free media supplemented with charcoal-

stripped fetal bovine serum to remove exogenous estrogens.[10]

Seeding: Cells are seeded into 96-well plates at a density of approximately 400 cells per well

in a hormone-free medium.[10]

Treatment: After a 24-72 hour adaptation period, cells are treated with serial dilutions of

Amcenestrant or a vehicle control (e.g., DMSO).[11]

Incubation: Plates are incubated for 6-7 days, with media and compound being refreshed

periodically.[10]

Quantification: Cell viability is assessed using a colorimetric assay such as Sulforhodamine

B (SRB) or MTS, which measures metabolic activity, or by direct cell counting.[12][13] The
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absorbance is read on a plate reader.

Analysis: The results are used to calculate the EC₅₀ value, which is the concentration of the

drug that inhibits cell proliferation by 50%.

Western Blot for ERα Degradation
This technique is used to quantify the amount of ERα protein in cells after treatment with a

SERD.

Cell Treatment: ER+ breast cancer cells (e.g., MCF-7) are plated and treated with various

concentrations of Amcenestrant for a specified time (e.g., 3-24 hours).[12]

Lysis: Cells are washed and then lysed using a suitable lysis buffer (e.g., PhosphoSafe Lysis

Buffer) to extract total cellular proteins.[12]

Protein Quantification: The total protein concentration in each lysate is determined using a

standard method like the Bradford protein assay.[12]

Electrophoresis: Equal amounts of protein from each sample are loaded onto an SDS-PAGE

gel to separate the proteins by size.[11]

Transfer: The separated proteins are transferred from the gel to a PVDF membrane.[11]

Immunoblotting: The membrane is blocked and then incubated with a primary antibody

specific to ERα. After washing, it is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).[11]

Detection: A chemiluminescent substrate is added, and the light emitted from the bands is

captured by an imaging system. The intensity of the ERα band is quantified and compared to

a loading control (e.g., β-actin) to determine the extent of protein degradation.[11]
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Figure 2: General Experimental Workflow for Preclinical Evaluation of a SERD.

In Vivo Xenograft Model
This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Cell/Tissue Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously or

orthotopically (in the mammary fat pad) injected with human breast cancer cells (e.g., MCF-

7) or implanted with fragments from a patient's tumor (PDX model).[14][15]

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³).[16]

Randomization and Treatment: Mice are randomized into control and treatment groups. The

treatment group receives Amcenestrant orally at a predetermined dose and schedule, while

the control group receives a vehicle.[16]

Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal

body weight and general health are also monitored.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or after a set duration. Tumors are then excised and weighed.[16]

Analysis: The tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in

the treated group to the control group.

Clinical Development and Discontinuation
Amcenestrant was evaluated in several clinical trials, including the AMEERA series, as both a

monotherapy and in combination with other agents like the CDK4/6 inhibitor palbociclib.

Early phase trials showed that amcenestrant had a favorable safety profile and demonstrated

encouraging antitumor activity in heavily pretreated patients with ER+/HER2- advanced breast

cancer.[3] However, the global clinical development program for amcenestrant was

discontinued in August 2022. The decision was based on a prespecified interim analysis of the

Phase 3 AMEERA-5 trial, where an Independent Data Monitoring Committee concluded that

the combination of amcenestrant with palbociclib did not meet the prespecified boundary for

continuation compared to the control arm (letrozole plus palbociclib). No new safety signals

were observed. Subsequently, all other studies of amcenestrant, including the AMEERA-3 and

AMEERA-6 trials, were also discontinued.

Conclusion
Amcenestrant is a potent, orally bioavailable selective estrogen receptor degrader that

demonstrated significant promise in preclinical studies, effectively inhibiting the growth of both

wild-type and mutant ER-positive breast cancer models. Despite its promising preclinical profile

and early clinical activity, it ultimately did not demonstrate a sufficient clinical benefit in Phase 3

trials to warrant continued development. The comprehensive dataset generated from the

amcenestrant program, however, contributes valuable insights into the development of next-

generation oral SERDs and the complex biology of endocrine resistance in breast cancer.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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